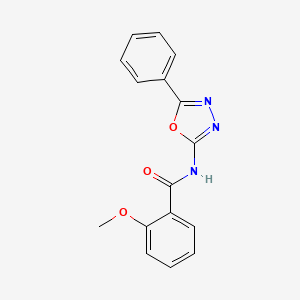

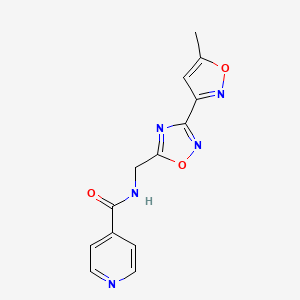

N-(5-phényl-1,3,4-oxadiazol-2-yl)-2-méthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WAY-271876 est un composé chimique qui a suscité l’intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour son rôle dans les études biologiques et chimiques, en particulier dans le contexte de ses interactions avec des cibles moléculaires spécifiques.

Applications De Recherche Scientifique

WAY-271876 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new compounds and materials.

Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.

Medicine: Research into WAY-271876 includes its potential use in drug development, particularly for conditions where it can modulate specific molecular pathways.

Industry: In industrial applications, WAY-271876 may be used in the production of specialized chemicals or materials, leveraging its unique properties for specific purposes

Mécanisme D'action

Le mécanisme d’action de WAY-271876 implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Ces interactions peuvent moduler diverses voies biochimiques, entraînant des changements dans les fonctions cellulaires. Le composé peut se lier aux enzymes, aux récepteurs ou à d’autres protéines, modifiant leur activité et influençant les effets en aval. Comprendre ces mécanismes est essentiel pour développer des applications thérapeutiques potentielles et optimiser son utilisation dans la recherche .

Analyse Biochimique

Biochemical Properties

The 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to interact with various enzymes and proteins, contributing to its diverse biological activities . It has been demonstrated that 1,3,4-oxadiazole derivatives, like 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have different mechanisms of action by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cell proliferation .

Cellular Effects

The effects of 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide on cells are diverse and depend on the specific cellular context. It has been reported to have significant activity against various types of bacteria and fungi . For instance, compounds possessing similar structures exhibited selective inhibition against S. aureus .

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves interactions with various biomolecules. It has been demonstrated that 1,3,4-oxadiazole derivatives can inhibit specific enzymes, leading to changes in gene expression . For instance, they can inhibit thymidylate synthase, an enzyme involved in DNA synthesis, and HDAC, an enzyme that regulates gene expression .

Méthodes De Préparation

La synthèse de WAY-271876 implique plusieurs étapes, chacune nécessitant des conditions précises pour garantir la pureté et l’efficacité du produit final. La voie de synthèse comprend généralement :

Réactifs initiaux : Le processus commence par la sélection de matières premières appropriées, qui sont soumises à une série de réactions chimiques.

Conditions de réaction : Ces réactions nécessitent souvent des températures, des pressions et des catalyseurs spécifiques pour se dérouler efficacement. Par exemple, certaines étapes peuvent impliquer l’utilisation de solvants organiques et un chauffage contrôlé pour faciliter la formation de composés intermédiaires.

Purification : Après la synthèse initiale, le composé subit des processus de purification tels que la recristallisation ou la chromatographie pour éliminer les impuretés.

Production industrielle : À l’échelle industrielle, la production de WAY-271876 peut impliquer des réacteurs de grande taille et des systèmes automatisés pour garantir la cohérence et l’évolutivité.

Analyse Des Réactions Chimiques

WAY-271876 est connu pour subir différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent facilitée par des agents oxydants.

Réduction : Le composé peut également participer à des réactions de réduction, où il gagne des électrons ou des atomes d’hydrogène.

Substitution : Dans ces réactions, un groupe fonctionnel de la molécule est remplacé par un autre, généralement par l’action de réactifs spécifiques.

Réactifs et conditions courants : Les réactions impliquant WAY-271876 nécessitent souvent des réactifs spécifiques tels que des acides, des bases ou des catalyseurs, et sont menées dans des conditions contrôlées pour garantir le résultat souhaité.

Produits principaux : Les produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. .

4. Applications de la recherche scientifique

WAY-271876 a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif ou intermédiaire dans diverses synthèses chimiques, contribuant au développement de nouveaux composés et matériaux.

Biologie : Le composé est étudié pour ses interactions avec les molécules biologiques, fournissant des informations sur les processus cellulaires et les cibles thérapeutiques potentielles.

Médecine : La recherche sur WAY-271876 comprend son utilisation potentielle dans le développement de médicaments, en particulier pour les affections où il peut moduler des voies moléculaires spécifiques.

Industrie : Dans des applications industrielles, WAY-271876 peut être utilisé dans la production de produits chimiques ou de matériaux spécialisés, tirant parti de ses propriétés uniques à des fins spécifiques

Comparaison Avec Des Composés Similaires

WAY-271876 peut être comparé à d’autres composés similaires pour mettre en évidence ses caractéristiques uniques :

Composés similaires : Les composés ayant des structures ou des groupes fonctionnels similaires peuvent inclure ceux utilisés dans des études chimiques ou biologiques connexes.

Unicité : WAY-271876 peut présenter des propriétés distinctes telles qu’une stabilité plus élevée, des affinités de liaison spécifiques ou des schémas de réactivité uniques qui le différencient des autres composés.

Liste de composés similaires : Des exemples de composés similaires peuvent inclure ceux ayant des structures chimiques analogues ou ceux utilisés dans des contextes de recherche similaires .

Propriétés

IUPAC Name |

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZFIGLLCUVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)

![N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2573410.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)

![4-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2573416.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B2573428.png)